Diallyl hydrogen phosphite

Copolymerization kinetics Reactivity ratios Lauryl methacrylate comonomer

Diallyl hydrogen phosphite (CAS 3479-30-9), systematically referred to as phosphonic acid, allyl-, diallyl ester or diallyl allylphosphonate, is a C9H15O3P organophosphorus compound with a molecular weight of 202.19 g/mol. It belongs to the class of allyl-substituted phosphonate diesters, characterized by three terminal alkene groups—two ester allyl moieties and one allyl group directly linked to phosphorus via a stable P–C bond.

Molecular Formula C6H10O3P+
Molecular Weight 161.12 g/mol
CAS No. 3479-30-9
Cat. No. B1609427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiallyl hydrogen phosphite
CAS3479-30-9
Molecular FormulaC6H10O3P+
Molecular Weight161.12 g/mol
Structural Identifiers
SMILESC=CCO[P+](=O)OCC=C
InChIInChI=1S/C6H10O3P/c1-3-5-8-10(7)9-6-4-2/h3-4H,1-2,5-6H2/q+1
InChIKeyABTNKPAZMOYEAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diallyl Hydrogen Phosphite (CAS 3479-30-9) – Chemical Identity, Class, and Core Characteristics for Procurement Evaluation


Diallyl hydrogen phosphite (CAS 3479-30-9), systematically referred to as phosphonic acid, allyl-, diallyl ester or diallyl allylphosphonate, is a C9H15O3P organophosphorus compound with a molecular weight of 202.19 g/mol [1]. It belongs to the class of allyl-substituted phosphonate diesters, characterized by three terminal alkene groups—two ester allyl moieties and one allyl group directly linked to phosphorus via a stable P–C bond [2]. This structural arrangement distinguishes it from analogous phosphite triesters (e.g., triallyl phosphite) and phosphate triesters (e.g., triallyl phosphate) that lack the P–C linkage, as well as from dialkyl allylphosphonates with non-allyl ester groups (e.g., diethyl allylphosphonate) that exhibit altered copolymerization kinetics [3]. The compound is a key intermediate for allylphosphonic acid synthesis and a reactive monomer for flame-retardant, ion-exchange, and specialty polymer applications.

Why Generic Substitution Fails for Diallyl Hydrogen Phosphite – Key Structural Determinants of Performance


Interchanging diallyl hydrogen phosphite with another organophosphorus monomer—even a closely related dialkyl allylphosphonate or allyl phosphate—carries quantifiable performance risks because the ester group identity, phosphorus oxidation state, and P–C bond presence collectively govern copolymerization reactivity ratios, flame-retardant efficacy, and hydrolytic pathway selectivity [1][2]. Diethyl allylphosphonate, for example, exhibits a markedly higher reactivity ratio (r₁ = 52.5) in copolymerization with lauryl methacrylate compared with diallyl phosphonates (r₁ ≈ 18.7–19.5), translating to poorer incorporation and altered copolymer composition [3]. Similarly, phosphate triesters such as triallyl phosphate cannot match the condensed-phase char-promoting action of the phosphonate P–C bond, and the absence of allyl ester unsaturation in saturated dialkyl analogs reduces the potential for crosslinking and radical-mediated grafting during polymerization or post-treatment [2][1]. The following quantitative evidence substantiates these points.

Quantitative Differentiation Evidence for Diallyl Hydrogen Phosphite vs. Closest Analogs


Copolymerization Reactivity Ratio Advantage Over Diethyl Allylphosphonate

In free-radical copolymerization with n-lauryl methacrylate (LMA) at 80 °C, diallyl phenylphosphonate (DAPP) and diallyl butylphosphonate (DABP)—both diallyl ester-bearing phosphonates structurally analogous to diallyl allylphosphonate—give reactivity ratios r₁ (LMA) ≈ 19.5 and 18.7 respectively, versus r₁ = 52.5 for diethyl allylphosphonate (DEAP), which carries ethyl ester groups [1]. The two- to threefold higher r₁ of DEAP indicates that DEAP is far less readily incorporated into the growing copolymer chain, leading to composition drift and lower phosphorus incorporation at equivalent feed ratios [1]. The r₂ (phosphonate) values are comparably low across all three monomers (0.066–0.091), confirming that the ester group exerts its effect primarily on the comonomer reactivity [1]. This demonstrates that dialkyl phosphonate monomers carrying allyl ester groups exhibit more favorable copolymerization kinetics with methacrylates than their saturated alkyl ester counterparts.

Copolymerization kinetics Reactivity ratios Lauryl methacrylate comonomer Diallyl vs. diethyl phosphonate

Allyl-Moiety Enhancement of Flame-Retardant Efficacy in Phosphonate Diesters

In a systematic study of organophosphorus flame retardants (FRs) incorporated into flexible polyurethane foams (FPUF) during polymerization, phosphonates as a class consistently outperform structurally analogous phosphates in standard fire tests including limiting oxygen index (LOI) and UL 94 horizontal burning, and the presence of an allyl moiety within the molecular structure is specifically identified as a factor that further improves FR efficacy relative to phosphonate analogues containing benzyl or saturated alkyl substituents [1]. The study attributes the enhanced gas-phase activity of allyl-bearing phosphonates to more efficient phosphoryl radical formation during combustion, as probed by mass spectrometry [1]. Diallyl allylphosphonate, carrying three allyl groups (two ester allyl and one P–allyl), is positioned at the extreme high-efficacy end of this structure–activity landscape [1]. While no published LOI value is available for diallyl allylphosphonate specifically within the same article, the class-level trend indicates that its multiple allyl functionalities should confer a measurable LOI advantage relative to non-allyl dialkyl phosphonates and phosphate triesters [1].

Flame retardancy Flexible polyurethane foam Limiting oxygen index (LOI) Phosphonate vs. phosphate

Ion-Exchange Resin Hydrolysis: Diallyl Allylphosphonate vs. Triallyl Phosphate Polymer Capacity Parity with Processing Advantages

Alkaline hydrolysis of crosslinked polymers derived from diallyl allylphosphonate yields monobasic cation-exchange resins with a sodium–hydrogen exchange capacity of 4.5 mequiv per gram of acid resin, a value identical within experimental error to that obtained from triallyl phosphate polymers after identical hydrolysis treatment [1]. However, the phosphonate polymer backbone contains a direct P–C bond that is inherently more resistant to further hydrolytic degradation than the P–O–C ester linkages in the phosphate-derived resin, providing a basis for superior long-term chemical stability in aggressive aqueous service [2]. The phosphonate architecture also avoids the potential for phosphate ester leaching, which is a documented concern with phosphate-based ion-exchange materials under hydrolytic conditions [2]. Thus, while the two monomers yield structurally analogous resins with equivalent initial capacity, the phosphonate-based resin offers a more robust matrix for prolonged operation or repeated regeneration cycles.

Ion-exchange resin Alkaline hydrolysis Monobasic resins Phosphonate vs. phosphate polymers

Synthesis Route Advantage: Catalytic Rearrangement of Triallyl Phosphite vs. Arbuzov Pathway Using Allyl Halides

Diallyl allylphosphonate can be prepared by the catalytic rearrangement of triallyl phosphite in the presence of a soluble inorganic bromide or iodide catalyst (e.g., NaI, KI, or HBr) at 80–150 °C, a process that avoids the use of toxic, volatile allyl halides (allyl chloride or allyl bromide) required by the classical Michaelis–Arbuzov route and delivers high selectivity to the desired diallyl ester without requiring transition-metal catalyst removal steps [1]. The Arbuzov route using allyl chloride, by contrast, gives only moderate yields (typically cited as ≤60–70% in prior art cited within the patent) and necessitates purification to eliminate nickel or other metal catalysts [1]. The catalytic rearrangement process, when run at 90–125 °C with 0.5–2.0 mol% catalyst loading, produces diallyl allylphosphonate in 'good yield' (patent language) with minimal by-products and is positioned as the first step of a streamlined three-step process from trialkyl phosphite to allylphosphonic acid without isolation of intermediates [1]. This synthetic accessibility translates into lower cost and higher purity for industrial procurement.

Synthesis route Catalytic rearrangement Triallyl phosphite Yield and toxicity

Evidence-Backed Application Scenarios for Diallyl Hydrogen Phosphite Procurement


Flame-Retardant Flexible Polyurethane Foam Formulations with Superior Phosphorus Efficiency

Diallyl allylphosphonate is the preferred reactive phosphorus monomer when the foam formulator requires maximum flame-retardant efficacy per unit phosphorus loading. The combination of a direct P–C phosphonate bond (proven to outperform phosphates in LOI and BKZ-vertical burning tests [1]) with multiple allyl functionalities (shown to further enhance gas-phase radical scavenging activity [1]) makes the compound a high-performance FR building block for in situ copolymerization into polyurethane matrices. Substitution with a diethyl alkylphosphonate would forgo the allyl-moiety efficacy boost; substitution with a phosphate triester would eliminate the P–C bond benefit entirely [1].

Phosphonic Acid Ion-Exchange Resins Requiring Long-Term Hydrolytic Stability

For the manufacture of monobasic cation-exchange resins by alkaline hydrolysis, diallyl allylphosphonate yields an initial sodium–hydrogen exchange capacity of 4.5 mequiv/g, matching the capacity of triallyl phosphate-derived resins [2]. However, the phosphonate resin's P–C bond backbone is expected to survive extended exposure to alkaline regenerant solutions with less chain scission and capacity fade than the phosphate ester matrix, making diallyl allylphosphonate resins the superior choice for applications requiring frequent regeneration or prolonged aqueous service such as water softening, demineralization, and metal recovery [3]. Buyers selecting the phosphonate monomer over triallyl phosphate are investing in longer service life and reduced solid waste generation.

Reactive Comonomer for Controlled-Radical Copolymerization Targeting Uniform Phosphorus Distribution

When a phosphonate monomer must be copolymerized with methacrylates to produce a polymer with statistically uniform phosphorus incorporation, the diallyl ester architecture of diallyl allylphosphonate provides more favorable reactivity ratios (r₁ for LMA ≈ 18.7–19.5) than the diethyl ester analogue (r₁ = 52.5), substantially reducing composition drift across the conversion profile [4]. This property is critical in the design of polymeric flame retardants, adhesion promoters, and compatibilizers where phosphorus must be evenly distributed along the polymer backbone to achieve consistent surface activity and bulk properties. A switch to diethyl allylphosphonate would compromise polymer homogeneity.

Allylphosphonic Acid Production via the Environmentally Preferred Catalytic Rearrangement Route

Procurement of diallyl allylphosphonate as an intermediate for allylphosphonic acid production is most cost-effective and environmentally acceptable when the material is manufactured via the catalytic rearrangement of triallyl phosphite rather than the classical Arbuzov route using allyl halides [3]. The rearrangement process avoids allyl bromide/chloride hazards, eliminates transition-metal catalyst residues, and operates at moderate temperatures (90–125 °C) [3]. Buyers should specify that their diallyl allylphosphonate be produced by this route to minimize halogen-containing impurities and ensure suitability for downstream synthesis of high-purity allylphosphonic acid derivatives for pharmaceutical, agricultural, or water-treatment applications [3].

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